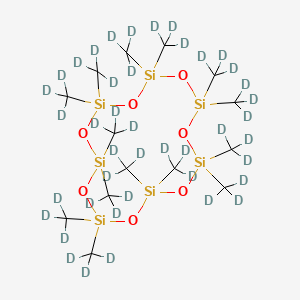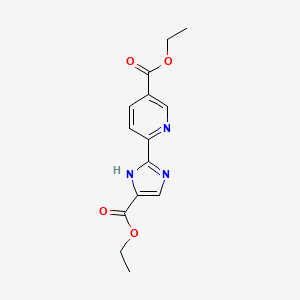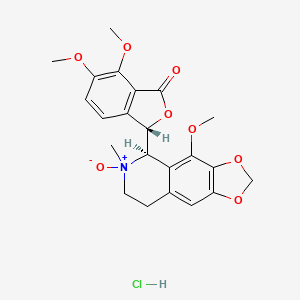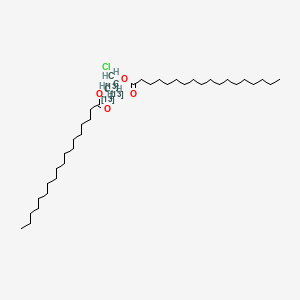
rac-1,2-Distearoyl-3-chloropropanediol-13C3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-1,2-Distearoyl-3-chloropropanediol-13C3 is a synthetic lipid molecule that incorporates carbon-13 isotopes. This compound is a derivative of stearic acid, a saturated fatty acid, and is used in various scientific research applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-1,2-Distearoyl-3-chloropropanediol-13C3 typically involves the esterification of stearic acid with 3-chloropropane-1,2-diol. The reaction is carried out under controlled conditions to ensure the incorporation of carbon-13 isotopes at specific positions within the molecule. Common reagents used in this synthesis include stearic acid, 3-chloropropane-1,2-diol, and a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
rac-1,2-Distearoyl-3-chloropropanediol-13C3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the chloropropane moiety to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Stearic acid derivatives.
Reduction: Hydroxylated stearic acid derivatives.
Substitution: Various substituted stearic acid derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
rac-1,2-Distearoyl-3-chloropropanediol-13C3 is utilized in several scientific research fields:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and metabolic pathways.
Biology: Employed in lipidomics and metabolomics studies to trace lipid metabolism.
Medicine: Investigated for its potential in drug delivery systems, particularly for hydrophobic drugs.
Industry: Used in the development of novel materials and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of rac-1,2-Distearoyl-3-chloropropanediol-13C3 involves its incorporation into lipid bilayers and interaction with cellular membranes. The carbon-13 isotopes allow for detailed tracking and analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy. The compound’s molecular targets include lipid transport proteins and enzymes involved in lipid metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
rac-1,2-Distearoyl-3-chloropropanediol-d5: A deuterium-labeled analog used for similar research purposes.
rac-1,2-Dioleoyl-3-chloropropanediol: Contains oleic acid instead of stearic acid, used in studies of unsaturated lipids.
rac-1,2-Bis-palmitoyl-3-chloropropanediol: Contains palmitic acid, used in studies of shorter-chain saturated lipids.
Uniqueness
rac-1,2-Distearoyl-3-chloropropanediol-13C3 is unique due to its incorporation of carbon-13 isotopes, which makes it particularly valuable for detailed metabolic studies and NMR spectroscopy. This isotopic labeling provides enhanced sensitivity and specificity in analytical applications compared to non-labeled or deuterium-labeled analogs.
Eigenschaften
Molekularformel |
C39H75ClO4 |
|---|---|
Molekulargewicht |
646.4 g/mol |
IUPAC-Name |
(3-chloro-2-octadecanoyloxy(1,2,3-13C3)propyl) octadecanoate |
InChI |
InChI=1S/C39H75ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36H2,1-2H3/i35+1,36+1,37+1 |
InChI-Schlüssel |
YLTQZUQMHKFAHD-KYIAIXROSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[13CH2][13CH]([13CH2]Cl)OC(=O)CCCCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4](/img/structure/B13432264.png)
![1-Ethyl-5,6-difluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B13432267.png)
![[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-12-yl] acetate](/img/structure/B13432275.png)

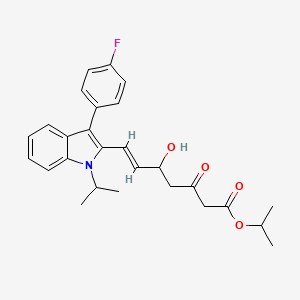
![4-[[(Hexahydro-2,6-dioxo-4-pyrimidinyl)carbonyl]amino]-L-phenylalanine](/img/structure/B13432288.png)
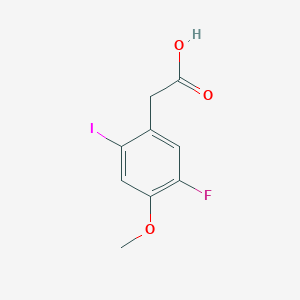
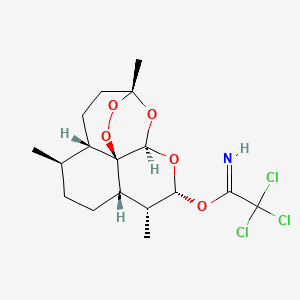
![N-[(1R,11S,12R,13S)-11-[bis(4-methoxyphenyl)-phenylmethoxy]-13-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-7-yl]benzamide](/img/structure/B13432313.png)
![[(2R,3R,4S,5R)-4-acetyloxy-3-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13432318.png)

